5,7-Dichloro hydroxychloroquine

Vue d'ensemble

Description

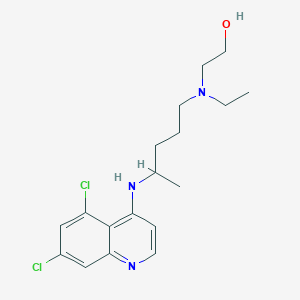

5,7-Dichloro hydroxychloroquine is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a quinoline ring system substituted with chlorine atoms at positions 5 and 7, and an aminoethanol moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro hydroxychloroquine typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of chlorine atoms at the 5 and 7 positions. The next step involves the attachment of the aminoalkyl chain to the quinoline ring, which is achieved through nucleophilic substitution reactions. Finally, the ethanolamine moiety is introduced via reductive amination or similar reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Dichloro hydroxychloroquine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Applications De Recherche Scientifique

In Vitro Studies

Recent studies have demonstrated that 5,7-dichloro hydroxychloroquine exhibits significant antiviral activity in vitro:

- EC50 Values : In vitro studies reported an effective concentration (EC50) of approximately 0.72 μM for hydroxychloroquine against SARS-CoV-2, suggesting that derivatives like this compound may have comparable or enhanced efficacy .

- Comparative Efficacy : Research indicates that chloroquine has a higher EC50 (5.47 μM) compared to hydroxychloroquine . This suggests that modifications like those found in this compound could potentially improve antiviral potency.

Clinical Trials

While this compound has not been as extensively studied in clinical settings as HCQ, preliminary findings suggest promising applications:

- COVID-19 Treatment : In clinical trials evaluating HCQ for COVID-19 treatment, patients receiving HCQ showed reduced viral loads and improved clinical outcomes compared to controls . Given the structural similarity, this compound may yield similar benefits.

- Combination Therapies : Studies have explored the combination of HCQ with antibiotics like azithromycin to enhance efficacy against SARS-CoV-2. The potential of this compound in such combinations remains an area for future research .

Mechanisms in Autoimmunity

In autoimmune conditions such as SLE and rheumatoid arthritis, this compound may provide therapeutic benefits through:

- Immunomodulation : By modulating immune responses and reducing inflammation, it helps manage symptoms associated with these conditions.

- Disease Flare Prevention : Hydroxychloroquine is known to prevent disease flares in SLE patients; thus, its derivative may offer similar protective effects .

Data Table: Comparative Efficacy of Hydroxychloroquine Derivatives

| Compound | EC50 (μM) | Indications | Mechanism of Action |

|---|---|---|---|

| Hydroxychloroquine | 0.72 | SLE, RA, COVID-19 | Increases endosomal pH; interferes with glycosylation |

| This compound | TBD | Potentially similar to HCQ | TBD |

Case Study 1: COVID-19 Treatment

A study conducted on COVID-19 patients treated with HCQ showed a significant decrease in viral load after treatment initiation. Patients receiving combination therapy (HCQ + azithromycin) exhibited improved outcomes compared to those receiving standard care alone . While specific data on this compound remains limited, these findings suggest a potential role for this derivative in similar treatment regimens.

Case Study 2: Autoimmune Disease Management

In patients with SLE treated with HCQ derivatives, improvements in skin lesions and joint pain were observed. These results highlight the importance of ongoing research into the efficacy of modified compounds like this compound in managing autoimmune symptoms effectively.

Mécanisme D'action

The mechanism of action of 5,7-Dichloro hydroxychloroquine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to altered cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hydroxychloroquine: A related compound with a similar quinoline structure, used primarily as an antimalarial and anti-inflammatory agent.

Chloroquine: Another quinoline derivative with antimalarial properties.

Amodiaquine: A compound with a similar structure, used in the treatment of malaria.

Uniqueness

5,7-Dichloro hydroxychloroquine is unique due to its specific substitution pattern on the quinoline ring and the presence of the ethanolamine moiety. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

5,7-Dichloro hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and immunomodulatory agent. This compound has garnered interest due to its potential biological activities, particularly in the context of viral infections and autoimmune diseases. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Antiviral Activity : The compound interferes with the entry of viruses into host cells by raising the pH in endosomes. This alteration impedes the fusion of viral particles with cellular membranes, thereby preventing infection by viruses such as SARS-CoV-2 . Additionally, it inhibits the glycosylation of ACE2, the receptor for SARS-CoV-2, reducing viral entry efficiency .

- Immunomodulation : The compound affects lysosomal function and antigen processing. By altering lysosomal pH, it inhibits the presentation of self-antigens and reduces inflammatory cytokine release (e.g., interleukin-1 and tumor necrosis factor) through modulation of Toll-like receptors . This property is particularly beneficial in treating autoimmune conditions like lupus and rheumatoid arthritis.

- Antimalarial Properties : Similar to hydroxychloroquine, this compound accumulates in the lysosomes of malaria parasites, disrupting their ability to metabolize hemoglobin and thereby inhibiting their growth .

Table 1: Summary of Clinical Studies Involving Hydroxychloroquine and Its Derivatives

Case Studies

- COVID-19 Treatment : A study conducted in France involved 36 confirmed COVID-19 patients treated with hydroxychloroquine. The results indicated a notable reduction in viral load at day six post-treatment (70% virological cure rate) compared to a control group . However, methodological concerns were raised regarding sample size and control measures.

- Autoimmune Disease Management : In patients with systemic lupus erythematosus (SLE), hydroxychloroquine has been shown to improve disease activity significantly. A cohort study highlighted that patients receiving hydroxychloroquine had lower SLE disease activity index scores compared to those not on treatment .

Safety and Toxicity

While this compound is generally well-tolerated, potential adverse effects include gastrointestinal disturbances and retinal toxicity with long-term use . Monitoring is essential for patients on prolonged therapy.

Propriétés

IUPAC Name |

2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25Cl2N3O/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFIBIYFLNZFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.